2,2,3-Trifluoropropanoic acid

Description

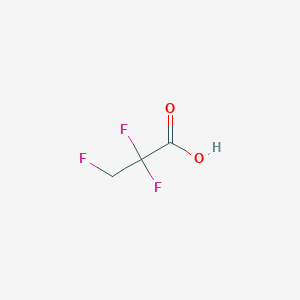

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trifluoropropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDQPWNLKJLFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-88-9 | |

| Record name | 2,2,3-trifluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,3 Trifluoropropanoic Acid and Its Precursors

Direct Fluorination Approaches for Propanoic Acid Derivatives

Direct fluorination involves the introduction of fluorine atoms onto a pre-formed propanoic acid derivative. This can be achieved through either electrophilic or nucleophilic fluorination strategies, each employing distinct types of reagents and reaction mechanisms. tcichemicals.com

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. wikipedia.org This approach is an alternative to methods employing alkali fluorides or sulfur fluorides. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, valued for their stability, safety, and effectiveness. wikipedia.org The reactivity of these reagents is enhanced by attaching electron-withdrawing groups to the nitrogen, which decreases the electron density on the fluorine atom. wikipedia.org

Prominent electrophilic fluorinating agents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and commercially available reagents such as Selectfluor. wikipedia.orgcas.cn These reagents are stable, easy to handle, and can be used for the fluorination of a variety of substrates, including dicarbonyl compounds and ketones. rsc.orgnih.gov For instance, the direct conversion of aliphatic carboxylic acids to their corresponding acyl fluorides can be achieved using Selectfluor in the presence of elemental sulfur. acs.org Furthermore, photoredox catalysis offers a modern approach, enabling the decarboxylative fluorination of aliphatic carboxylic acids using an iridium-based photocatalyst and Selectfluor. nih.gov This method is notable for its operational simplicity and mild, redox-neutral conditions. nih.gov

Table 1: Common Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Class | Characteristics |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | N-F Reagent | Commercially available, stable, safe to handle. rsc.orgnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent | Effective N-fluorosulfonimide, commonly used. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent | Synthesized from the corresponding disulfonic acid. wikipedia.org |

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) anion (F-). This is a fundamental strategy for forming C-F bonds. ucla.edu A wide range of fluoride sources can be employed, from simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF) to more complex reagents. acsgcipr.orgresearchgate.net However, metal fluoride salts often suffer from low solubility and high basicity, which can complicate their use. ucla.edu To overcome these challenges, reagents like tetrabutylammonium (B224687) fluoride (TBAF) and various HF-amine complexes (e.g., HF-pyridine) have been developed. cas.cnacsgcipr.org

Deoxyfluorination is a key nucleophilic strategy that involves the conversion of a hydroxyl group into a fluorine atom. tcichemicals.com Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are widely used for this purpose, typically proceeding with an inversion of stereochemistry at the reaction center. tcichemicals.comrsc.orgnih.gov These reagents activate the alcohol, which is then displaced by a fluoride ion. rsc.org This method is effective for converting alcohols on a propane (B168953) backbone into the corresponding fluorinated alkanes, which can then be further functionalized.

Table 2: Common Nucleophilic Fluorination Reagents

| Reagent Name | Abbreviation | Application |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Deoxyfluorination of alcohols. tcichemicals.comrsc.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Deoxyfluorination of alcohols. nih.gov |

| Potassium Fluoride / Cesium Fluoride | KF / CsF | Halogen exchange (Halex) reactions. acsgcipr.orgresearchgate.net |

| Tetrabutylammonium Fluoride | TBAF | Fluorinates alkyl halides, tosylates, and mesylates. acsgcipr.org |

| Hydrogen Fluoride-Pyridine | HF-Pyridine | Versatile fluoride source. cas.cn |

Construction of the 2,2,3-Trifluoropropanoic Acid Carbon Skeleton

An alternative to direct fluorination is the construction of the target molecule from smaller, fluorinated precursors. This "building block" approach leverages readily available fluorinated starting materials and assembles the three-carbon propanoic acid framework through established organic reactions. tcichemicals.comsigmaaldrich.com

The synthesis can commence with smaller carbon fragments that already contain one or more fluorine atoms. sigmaaldrich.com These fluorinated building blocks serve as foundational units upon which the rest of the molecule is constructed. For example, a two-carbon fluorinated species could undergo a chain elongation reaction, such as the addition of a one-carbon unit, to form the three-carbon propane backbone. The incorporation of fluorine at an early stage of synthesis can circumvent the challenges associated with direct fluorination of more complex molecules. The use of such building blocks is a cornerstone of medicinal, agrochemical, and material chemistry. sigmaaldrich.com

This strategy involves starting with a three-carbon propane molecule that already possesses the desired 2,2,3-trifluoro substitution pattern but contains a different functional group at the C1 position. The synthesis is then completed by chemically converting this functional group into a carboxylic acid. ub.eduvanderbilt.edu This process is known as functional group interconversion (FGI).

For instance, a precursor like 2,2,3-trifluoropropan-1-ol (B6157894) could be oxidized to the corresponding carboxylic acid. Similarly, a 2,2,3-trifluoropropyl halide could be converted to a nitrile via nucleophilic substitution with a cyanide anion, followed by hydrolysis to yield this compound. vanderbilt.edu These FGI reactions are fundamental transformations in organic synthesis, allowing for the strategic manipulation of molecular structure to achieve the desired target compound. ub.eduvanderbilt.edu

Stereoselective Synthesis of Enantiopure this compound Analogs

While this compound itself is achiral, the development of stereoselective synthetic methods is crucial for producing enantiopure analogs that possess a chiral center. Asymmetric synthesis of fluorinated compounds is an area of significant research interest.

One established method for obtaining enantiopure compounds is the resolution of a racemic mixture. For example, racemic 2-trifluoromethyl-3-hydroxypropionic acid has been successfully resolved using chiral resolving agents like (R,R)- and (S,S)-2-amino-1-phenylpropane-1,3-diol to separate the enantiomers. researchgate.net Another powerful approach is asymmetric catalysis, which uses a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric catalytic methods have been developed for aliphatic fluorination, such as the enantioselective ring-opening of epoxides and aziridines with a fluoride source, which can produce chiral fluorinated alcohol or amine derivatives. ucla.edu These strategies are essential for accessing specific stereoisomers of fluorinated propanoic acid analogs for applications in drug discovery and development.

Asymmetric Synthesis Routes

Asymmetric synthesis provides a powerful tool for the preparation of chiral molecules, and its application to organofluorine compounds is of significant interest. While specific asymmetric routes to this compound are not extensively documented, analogous strategies for the asymmetric fluorination of related compounds offer insights into potential synthetic pathways.

One conceptual approach involves the asymmetric fluorination of a suitable propanoic acid derivative. Catalytic methods employing chiral transition metal complexes or organocatalysts could be utilized to introduce fluorine atoms enantioselectively. For instance, the development of catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters has been reported, which could be a relevant strategy for precursors to this compound.

Another potential route is the asymmetric functionalization of a fluorinated precursor. For example, the asymmetric reduction of a ketone or imine containing the 2,2,3-trifluoropropyl moiety could establish a chiral center. Subsequent chemical transformations could then yield the desired chiral carboxylic acid. Research into the asymmetric synthesis of trifluoroalanine (B10777074) derivatives from N-silylimine of trifluoropyruvate showcases the use of organocatalysis to create chiral centers in fluorinated amino acids, a strategy that could be adapted for other fluorinated carboxylic acids.

Key to these approaches is the development of highly selective catalysts that can effectively control the stereochemical outcome of the fluorination or subsequent functionalization steps.

Chiral Pool Approaches

The chiral pool provides a collection of readily available, enantiomerically pure natural products that can serve as starting materials for the synthesis of complex chiral molecules. This strategy can be particularly effective when the target molecule shares structural features with a known chiral building block.

For the synthesis of chiral this compound, a chiral pool approach might involve starting from a simple, fluorinated chiral building block. For instance, a chiral 3-carbon molecule derived from natural sources such as amino acids (e.g., alanine (B10760859) or serine) or hydroxy acids (e.g., lactic acid) could be envisioned as a starting point. The synthesis would then involve the introduction of the three fluorine atoms through a series of stereocontrolled reactions.

The synthesis of chiral fluorine-containing building blocks has been explored through chemo-enzymatic methods, which can provide access to enantiomerically pure starting materials for more complex syntheses. While a direct chiral pool synthesis for this compound is not established, the principles of this approach offer a viable, albeit challenging, pathway to its enantiomerically pure forms. The success of such a strategy would heavily rely on the development of efficient methods for the selective fluorination of these chiral precursors without racemization.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. For the synthesis of this compound, several sustainable approaches can be considered.

Catalytic Processes for Fluorination

Catalytic methods for fluorination are highly desirable as they can reduce the need for stoichiometric and often hazardous fluorinating agents. The use of transition metal catalysts or organocatalysts can enable fluorination reactions to proceed under milder conditions and with greater selectivity.

While direct catalytic fluorination to produce this compound is not well-documented, related research provides promising directions. For example, palladium-catalyzed fluorination of arylboronic acid derivatives has been demonstrated as a practical method for synthesizing aryl fluorides. Adapting such catalytic systems for the fluorination of aliphatic carboxylic acids or their precursors is an area of active research.

The development of catalytic, asymmetric fluorinations further enhances the green credentials of these processes by providing direct access to enantiomerically enriched products, thus avoiding energy-intensive separation steps.

Solvent-Free and Alternative Solvent Methodologies

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free reactions or employing more benign solvent alternatives is a key aspect of green chemistry.

Solvent-free fluorination of organic compounds has been achieved using N-F reagents, demonstrating the feasibility of conducting these reactions under neat conditions. For the synthesis of fluorinated carboxylic acids, methods for the oxidation of fluorinated alcohols in a mixture substantially free of an organic solvent have been patented, highlighting a move towards reducing solvent use in the production of these compounds google.com.

Where solvents are necessary, the use of water or other environmentally friendly alternatives is preferred. The synthesis of α-fluorocarbonyl compounds from fluorinated isoxazoles and Selectfluor has been shown to proceed under catalyst-free conditions in acetonitrile (B52724), and in some cases, in aqueous media, showcasing the potential for greener solvent systems in fluorination chemistry.

Electrochemical Synthesis Routes

Electrochemical synthesis offers a sustainable alternative to traditional chemical methods by using electricity as a "traceless" reagent to drive reactions. This can eliminate the need for chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste.

The electrochemical synthesis of fluorinated compounds, including fluorinated carboxylic acids, is a well-established field. The Simons process, for example, is an industrial method for producing perfluorocarboxylic acids via electrochemical fluorination. More recent research has focused on developing efficient electrochemical fluorination methods for a wider range of organic substrates, including the synthesis of fluoroanhydrides of perfluorocarbonic acids.

Reactivity and Chemical Transformations of 2,2,3 Trifluoropropanoic Acid

Carboxylic Acid Functional Group Reactivity in Trifluorinated Systems

The carboxylic acid group in 2,2,3-trifluoropropanoic acid is the primary site for a variety of chemical transformations. The strong electron-withdrawing effect of the three fluorine atoms enhances the acidity of the carboxylic proton, making it a stronger acid than its non-fluorinated counterpart, propanoic acid. This increased acidity can influence the conditions required for its reactions.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through standard methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium nature of this reaction often necessitates the removal of water to drive the reaction towards the ester product. While specific studies on this compound are not abundant, the principles of esterification for propanoic acid can be extrapolated, with the understanding that the increased acidity of the fluorinated acid may affect reaction kinetics. For instance, the esterification of propanoic acid with various alcohols has been studied, showing that the reactivity of the alcohol decreases with increasing chain length and steric hindrance researchgate.net. A green and efficient method for esterification using a dried Dowex H+/NaI approach has also been reported for similar structures, which could be applicable nih.gov.

| Alcohol | Catalyst | Conditions | Product | Yield |

| Methanol | H₂SO₄ | Reflux | Methyl 2,2,3-trifluoropropanoate | Data not available |

| Ethanol | H₂SO₄ | Reflux | Ethyl 2,2,3-trifluoropropanoate | Data not available |

| 2-Propanol | H₂SO₄ | Reflux | Isopropyl 2,2,3-trifluoropropanoate | Data not available |

Amidation reactions of this compound with amines to form the corresponding amides are also fundamental transformations. These reactions typically require activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents. A direct amidation of acid fluorides using germanium amides has been reported as a versatile method rsc.org. While this method applies to acid fluorides, it highlights the ongoing development of amidation strategies for fluorinated compounds. Another approach involves the single-step amidation of polyfluoroarenes, which, although not directly applicable to this compound, demonstrates the utility of nucleophilic substitution in forming amide bonds in fluorinated systems nih.gov.

| Amine | Coupling Method | Product | Yield |

| Ammonia | Acyl chloride | 2,2,3-Trifluoropropanamide | Data not available |

| Ethylamine | DCC/HOBt | N-Ethyl-2,2,3-trifluoropropanamide | Data not available |

| Aniline | T3P® | N-Phenyl-2,2,3-trifluoropropanamide | Data not available |

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid group in this compound to a primary alcohol, 2,2,3-trifluoropropan-1-ol (B6157894), can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing carboxylic acids to alcohols masterorganicchemistry.comorganic-chemistry.orgdoubtnut.com. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide ic.ac.ukrochester.edu. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of carboxylic acids and offer a milder alternative to LiAlH₄ organic-chemistry.org.

The decarboxylation of carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, is a reaction that is highly dependent on the structure of the acid wikipedia.org. For simple carboxylic acids, this reaction often requires harsh conditions. However, the presence of electron-withdrawing groups, such as the fluorine atoms in this compound, can facilitate decarboxylation under certain conditions. Photochemical decarboxylation of α-fluorinated carboxylic acids has been shown to be a viable method for generating α-fluoroalkyl radicals under mild conditions acs.org. These radicals can then be trapped by various substrates. Another approach is the transition-metal-free decarboxylation of fluorinated carboxylic acids, which has been reported for compounds like 3,3,3-trifluoro-2,2-dimethylpropanoic acid, suggesting that similar pathways might be accessible for this compound nih.gov. Decarboxylative fluorination strategies using photoredox catalysis have also been developed for aliphatic carboxylic acids, offering a way to replace the carboxyl group with a fluorine atom harvard.edunih.gov.

Activation and Coupling Reactions

For many synthetic applications, particularly in the formation of amide and ester bonds under mild conditions, the carboxylic acid group of this compound must be activated. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Common methods for activation include the use of carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in the case of chiral substrates. These reagents facilitate the formation of an active ester intermediate, which then readily reacts with a nucleophile.

In the context of peptide synthesis , a variety of specialized coupling reagents have been developed. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for forming peptide bonds mtak.husigmaaldrich.com. These reagents convert the carboxylic acid into a highly reactive activated species. Another effective coupling reagent is T3P® (propylphosphonic anhydride), which promotes amidation through a biomimetic approach and is known for its high efficiency and the formation of water-soluble byproducts nih.gov.

| Activating Reagent | Nucleophile | Product |

| SOCl₂ | - | 2,2,3-Trifluoropropanoyl chloride |

| DCC/HOBt | Benzylamine | N-Benzyl-2,2,3-trifluoropropanamide |

| HATU | Glycine methyl ester | Methyl N-(2,2,3-trifluoropropanoyl)glycinate |

| T3P® | Aniline | N-Phenyl-2,2,3-trifluoropropanamide |

Reactions Involving the α- and β-Fluorinated Carbon Centers

The fluorine atoms at the α and β positions of this compound significantly impact the reactivity of the carbon skeleton. The strong C-F bond is generally unreactive, but its presence influences the reactivity of adjacent sites.

α-Halogenation and Subsequent Transformations

The α-position of this compound is already substituted with two fluorine atoms, precluding the typical α-halogenation reactions that involve the substitution of an α-hydrogen. The Hell-Volhard-Zelinsky (HVZ) reaction, a common method for the α-bromination or α-chlorination of carboxylic acids, requires an α-hydrogen and proceeds via an enol or enolate intermediate chemistrysteps.comlibretexts.org. Since this compound lacks an α-hydrogen, it will not undergo the HVZ reaction.

However, reactions involving the fluorinated carbon centers could potentially be achieved through other means. For instance, the cleavage of C-F bonds can be mediated by metalloenzymes or through intramolecular SN2 reactions under specific conditions, although these are not standard laboratory transformations for this type of molecule nih.govcas.cn. The functionalization of C-F bonds in gem-difluoroalkenes has been achieved using transition metal catalysis, which proceeds via a β-fluoride elimination pathway acs.org. While this is a different substrate class, it illustrates a potential strategy for C-F bond functionalization.

Elimination Reactions for Fluorinated Olefin Formation

Currently, there is a lack of specific studies detailing the elimination reactions of this compound to form fluorinated olefins. Hypothetically, such a transformation would likely involve decarboxylation (loss of CO₂) followed by the elimination of hydrogen fluoride (B91410) (HF) or a halide. The stability of the C-F bond and the specific substitution pattern on the propanoic acid chain would significantly influence the reaction conditions required and the feasibility of such a pathway. Research on related fluorinated carboxylic acids often focuses on decarboxylation as a primary transformation, but the subsequent elimination to form a specific olefin from the resulting radical or ionic intermediate is highly dependent on the substrate and reaction conditions.

Acid-Catalyzed Reactions and Role as a Brønsted Acid Catalyst

The strong electron-withdrawing effect of the fluorine atoms in this compound increases the acidity of the carboxylic proton, making it a stronger acid than propanoic acid. However, its specific applications as a Brønsted acid catalyst in organic transformations are not well-documented.

Photochemical and Electrochemical Reactions of this compound

The behavior of this compound under photochemical or electrochemical conditions has not been specifically detailed in available research. General principles suggest potential pathways for radical generation and further transformations.

Radical Generation and CouplingPhotochemical or electrochemical decarboxylation of carboxylic acids is a known method for generating alkyl radicals. In the case of this compound, this would lead to the formation of a 2,2,3-trifluoropropyl radical.

Table 1: Hypothetical Radical Generation from this compound

| Method | Proposed Intermediate | Potential Subsequent Reactions |

|---|---|---|

| Photolysis | 2,2,3-Trifluoropropyl radical | Dimerization, addition to alkenes, hydrogen abstraction |

These generated radicals could then participate in various coupling reactions or additions to unsaturated systems. However, specific experimental data, including quantum yields for the photochemical process or current efficiencies for the electrochemical method, are not available.

Applications of 2,2,3 Trifluoropropanoic Acid As a Building Block in Organic Synthesis

Synthesis of Fluorinated Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a widely used strategy in pharmaceutical and agrochemical research to enhance properties such as metabolic stability, binding affinity, and lipophilicity. As a trifluorinated building block, 2,2,3-Trifluoropropanoic acid is a potential precursor for the synthesis of complex fluorinated intermediates for these industries.

Incorporation into Complex Molecular Architectures

The carboxylic acid functionality of this compound allows for its incorporation into larger, more complex molecular structures through standard amide or ester bond formations. This enables the introduction of the 2,2,3-trifluoropropyl moiety into a wide range of molecular scaffolds. This structural motif can be critical in fine-tuning the biological activity and pharmacokinetic profile of a drug candidate or an agrochemical. The specific substitution pattern of fluorine atoms in this compound offers a unique electronic and steric profile compared to other fluorinated analogues, which can be exploited in rational drug design.

Preparation of Fluoroalkylated Chiral Auxiliaries

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The attachment of a fluoroalkyl group, such as the one derived from this compound, to a chiral scaffold can significantly influence the stereochemical outcome of reactions. While specific examples utilizing this compound for this purpose are not extensively documented, the general principles of chiral auxiliary design suggest its potential utility. The electron-withdrawing nature and steric bulk of the trifluoropropyl group can enhance facial selectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions, leading to higher diastereomeric excesses.

Utilization in Materials Science and Polymer Chemistry Research

Fluorinated compounds are of significant interest in materials science due to their unique properties, including thermal stability, chemical resistance, and low surface energy. This compound can serve as a precursor to novel fluorinated materials.

Monomer for Specialty Fluoropolymers

Although not a conventional monomer for large-scale fluoropolymer production, derivatives of this compound could be synthesized and explored as specialty monomers. For instance, vinyl or acrylic esters derived from this acid could be copolymerized with other monomers to create fluoropolymers with tailored properties. The incorporation of the 2,2,3-trifluoropropyl group could enhance the thermal stability, chemical resistance, and optical properties of the resulting polymer, making it suitable for specialized applications in coatings, membranes, or advanced composites.

Precursor for Fluorinated Surfactants and Coatings (Academic Research on Synthesis)

Fluorinated surfactants and coatings are known for their ability to dramatically lower surface tension and provide water and oil repellency. Academic research into the synthesis of novel surfactants could involve the use of this compound as a starting material. By functionalizing the carboxylic acid group with a hydrophilic head group, new amphiphilic molecules with unique aggregation and surface properties could be created. Similarly, its incorporation into coating formulations, either as a reactive additive or as a building block for the main polymer resin, could impart desirable surface properties such as hydrophobicity and oleophobicity.

Role in Fluorination Reagent Development

The development of new and effective fluorinating reagents is a continuous area of research in organic chemistry. While this compound itself is not a fluorinating agent, it could serve as a precursor for the synthesis of such reagents. For example, conversion of the carboxylic acid to a more reactive derivative, followed by further chemical transformations, could potentially lead to the development of novel reagents for introducing fluorine or fluoroalkyl groups into other molecules. The specific arrangement of fluorine atoms in this precursor could lead to reagents with unique reactivity and selectivity profiles.

Derivatization to Novel Fluorination Reagents

The synthesis of new fluorinating agents often involves incorporating highly fluorinated moieties to tune the reactivity and selectivity of the reagent. Conceptually, a derivative of this compound could be envisioned for such a role, but specific examples, synthesis protocols, and reactivity data are not available in the reviewed sources. General classes of fluorinating reagents include electrophilic N-F compounds and deoxyfluorinating agents. However, the pathways to create such reagents starting from this compound have not been detailed.

Mechanistic Studies of Fluorination with its Derivatives

As there is no available information on novel fluorination reagents derived from this compound, there are consequently no mechanistic studies on their reactivity. Mechanistic investigations are crucial for understanding how a reagent transfers a fluorine atom and for optimizing its use in synthesis. Such studies typically involve kinetic analysis, computational modeling (e.g., DFT studies), and the characterization of reaction intermediates.

Scaffolding for Advanced Functional Materials Synthesis

The use of specific fluorinated molecules as foundational scaffolds is a key strategy in materials science. The unique electronic properties and steric profile of the C-F bond can influence catalytic activity and supramolecular organization. However, the application of this compound in these specific contexts is not well-established.

Synthesis of Fluorinated Ligands for Catalysis

Fluorinated ligands are of significant interest in homogeneous catalysis, as the strong electron-withdrawing nature of fluorine can modulate the electronic properties of a metal center, thereby influencing catalytic activity and selectivity. While general strategies exist for the synthesis of fluorinated phosphine (B1218219) or N-heterocyclic carbene ligands, there are no specific examples in the literature that utilize this compound as the starting material or core scaffold for such ligands.

Building Blocks for Self-Assembled Systems

The self-assembly of molecules into ordered nanostructures is driven by a balance of intermolecular forces, including hydrophobic, hydrophilic, and, in the case of fluorinated compounds, fluorous interactions. Fluorinated segments can lead to the formation of unique aggregates in solution or at interfaces. Despite this interest, the literature does not provide specific examples of this compound being employed as a fundamental building block to create amphiphiles for self-assembled systems like micelles, vesicles, or liquid crystals.

Advanced Spectroscopic and Mechanistic Investigations in 2,2,3 Trifluoropropanoic Acid Research

Application of Advanced NMR Techniques for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the analysis of fluorinated organic compounds. Its application extends from the structural confirmation of starting materials and products to real-time monitoring of reaction kinetics and the identification of transient intermediates.

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying reactions of 2,2,3-Trifluoropropanoic acid. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for tracking chemical changes. magritek.com

In a typical reaction, such as the esterification of this compound, the chemical shifts of the fluorine nuclei in the starting material will differ significantly from those in the ester product. This allows for straightforward monitoring of the reaction progress by integrating the signals corresponding to the reactant and product. For instance, the fluorine atoms on the C2 and C3 positions of this compound would exhibit distinct signals with specific coupling patterns. Upon conversion to an ester, the change in the electronic environment around the carbonyl group would induce a noticeable shift in the resonance of the C2 fluorine atoms.

Table 1: Illustrative ¹⁹F NMR Chemical Shift Data for a Reaction of this compound

| Compound | Fluorine Environment | Chemical Shift (δ, ppm) |

| This compound | -CF₂H | -235 to -245 |

| -CFH- | -190 to -210 | |

| Product (e.g., an ester) | -CF₂H | -230 to -240 |

| -CFH- | -185 to -205 |

Note: These are representative chemical shift ranges and can vary based on the solvent and specific reaction conditions.

To gain a comprehensive understanding of the structural changes occurring during a reaction, multinuclear NMR techniques, including ¹³C and ¹H NMR, are employed. ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the fluorinated carbons in this compound are particularly diagnostic.

During a reaction, changes in the hybridization or substituent effects at these carbon centers can be readily observed. For example, in the conversion of the carboxylic acid to an acyl fluoride (B91410), a significant downfield shift of the carbonyl carbon would be expected. nih.gov

¹H NMR spectroscopy, while simpler, provides crucial information about the non-fluorinated parts of the molecule and the proton on the C3 carbon. The coupling between the proton and the adjacent fluorine atoms (²JHF) provides valuable structural confirmation.

Table 2: Representative Multinuclear NMR Data for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) |

| ¹³C | C=O | 165-175 |

| C2 | 110-120 (t) | |

| C3 | 80-90 (dt) | |

| ¹H | C3-H | 5.5-6.5 (dt) |

Note: 't' denotes a triplet and 'dt' denotes a doublet of triplets, arising from coupling with fluorine atoms. Chemical shifts are approximate and solvent-dependent.

Mass Spectrometry for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of reactants and products, as well as for gaining insights into reaction pathways through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of reaction products and for identifying unknown intermediates. In the context of this compound research, HRMS can distinguish between species with very similar nominal masses, providing a high degree of confidence in structural assignments. For instance, the detection of a reaction intermediate by HRMS can provide direct evidence for a proposed reaction mechanism. rsc.org

The fragmentation pattern of a molecule in the mass spectrometer can be considered its "fingerprint." By analyzing the fragments produced, it is possible to deduce the structure of the parent molecule and gain insights into its chemical stability and bonding. In mechanistic studies, identifying the fragments of intermediates can help to piece together the steps of a reaction.

For fluorinated carboxylic acids, common fragmentation pathways in negative ion mode electrospray ionization (ESI-MS/MS) involve the loss of CO₂ followed by further fragmentation of the resulting carbanion. The fragmentation of the deprotonated form of a close analog, 3,3,3-trifluoropropionic acid, has been studied and provides a useful model. Common observed neutral losses include HF. The analysis of these fragmentation pathways can help to understand the intrinsic properties of the molecule and how it might behave in a reactive environment.

Table 3: Plausible Mass Spectrometry Fragmentation of Deprotonated this compound ([M-H]⁻)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 129 | 85 | CO₂ |

| 129 | 109 | HF |

| 85 | 65 | HF |

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Contexts

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for monitoring reactions in real-time.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for in-situ reaction monitoring. mt.com By immersing an ATR probe into the reaction mixture, spectra can be collected at regular intervals, allowing for the tracking of the disappearance of reactant bands and the appearance of product bands. For reactions involving this compound, the strong carbonyl (C=O) stretching vibration of the carboxylic acid group is a key band to monitor. nih.gov

Table 4: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 |

| C-F | Stretching | 1100-1300 |

| C-O | Stretching | 1210-1320 |

Raman spectroscopy offers complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study aqueous reaction systems, as water is a weak Raman scatterer. rsc.org The C-C backbone and C-F symmetric stretching modes of this compound would be expected to give rise to distinct Raman signals. Changes in these signals during a reaction can provide valuable kinetic and mechanistic data.

X-Ray Crystallography for Solid-State Structural Analysis of Derivatives

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures in the crystalline solid state. rsc.org For derivatives of this compound, this method can elucidate crucial structural details, including bond lengths, bond angles, and intermolecular interactions, which govern the physical and chemical properties of the material.

While this compound itself is a liquid at room temperature, its derivatives, such as amides and salts, can often be crystallized and their structures determined. A study on tri- and tetrafluoropropionamides derived from chiral secondary amines provides valuable insights into the conformational preferences of such molecules in the solid state. For instance, the X-ray analysis of a tetrafluorinated propionamide (B166681) revealed that the presence of the trifluoromethyl group significantly influences the conformation around the F–C–C=O bond, forcing it into a nearly syn arrangement. rsc.org This kind of detailed structural information is critical for understanding the reactivity and biological activity of these compounds.

Below is a hypothetical data table representing the kind of crystallographic data that could be obtained for a derivative, such as N-(1-phenylethyl)-2,2,3-trifluoropropanamide.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.876(2) |

| c (Å) | 18.456(7) |

| β (°) | 102.34(1) |

| Volume (Å3) | 1072.1(7) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.487 |

| R-factor (%) | 4.52 |

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are fundamental in the study of this compound for both qualitative and quantitative analysis of reaction mixtures and for the stringent assessment of product purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of carboxylic acids, derivatization is often required prior to GC-MS analysis. researchgate.net For this compound, esterification to a more volatile derivative, such as the methyl or ethyl ester, is a common approach. nih.gov This can be achieved using reagents like diazomethane (B1218177) or by acid-catalyzed esterification with an alcohol. nih.gov

Once derivatized, the components of a reaction mixture can be separated on a GC column and detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. This is particularly useful for monitoring the progress of a reaction, identifying byproducts, and optimizing reaction conditions.

The following table outlines a typical set of GC-MS parameters that could be used for the analysis of a derivatized reaction mixture from the synthesis of a this compound ester.

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

| MS Source Temperature | 230 °C |

| Derivatizing Agent | Diazomethane or BF3/Methanol |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for the purity assessment of this compound and for analyzing reaction mixtures without the need for derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds like carboxylic acids. ekb.eg In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or a C8 column is typically employed. chromatographyonline.com The mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid and improve peak shape. nih.gov

The purity of a this compound sample can be determined by integrating the peak area of the main component and any impurities detected, typically using a UV detector set at a wavelength where the carboxylic acid or its derivatives absorb light.

A representative set of HPLC conditions for the purity analysis of this compound is provided in the table below.

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Studies of 2,2,3 Trifluoropropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying the conformational landscape of molecules like fluorinated propanoic acids.

The presence of multiple single bonds in these molecules allows for the existence of various rotational isomers, or conformers. Computational studies on the related perfluoropropionic acid have revealed an equilibrium between different conformations. preprints.org DFT calculations, specifically using the B3LYP functional with a 6-311+G** basis set, have identified two primary conformers: a cis form, where the carbonyl group (C=O) eclipses the adjacent carbon-carbon bond, and a gauche form. preprints.orgresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) mdpi.com | C−C−C=O Dihedral Angle (°) preprints.org |

|---|---|---|---|

| gauche–syn | 0.00 | 85.1 | ~106-107 |

| syn–syn | 1.12 | 14.7 | 0 |

| gauche–anti | 2.95 | 0.2 | - |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide key insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. The LUMO's energy is related to the electron affinity, showing its capacity to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For 2,2,3-Trifluoropropanoic acid, FMO analysis would be crucial to predict its reactivity in various chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. It allows for the identification of intermediates, the characterization of transition states, and the calculation of activation energies, providing a complete picture of the reaction mechanism.

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a saddle point on the potential energy surface. Locating the precise geometry and energy of a TS is crucial for calculating the activation energy barrier of a reaction. Computational methods can search for these structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a TS is located, its identity must be confirmed by connecting it to the corresponding reactants and products. This is achieved through Intrinsic Reaction Coordinate (IRC) analysis. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation verifies that the located TS is the correct one for the reaction of interest, ensuring a smooth connection between the reactant and product states. This methodology would be essential for studying, for example, the esterification or decarboxylation reactions of this compound.

Many chemical reactions occur in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these environmental effects using various solvation models. Explicit models involve including individual solvent molecules in the calculation, which is computationally intensive. More commonly, implicit or continuum solvation models are used, where the solvent is represented as a continuous medium with a defined dielectric constant.

These models allow for the calculation of energies and geometries in a simulated solvent environment, providing a more realistic description of reaction pathways. For a polar molecule like this compound, interactions such as hydrogen bonding with solvent molecules can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy profile of a reaction. Computational studies on related compounds have shown significant changes in conformational landscapes when moving from the gas phase to an aqueous solution.

Prediction of Spectroscopic Parameters for Research Applications

Computational chemistry can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and the identification of unknown compounds. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be invaluable.

DFT and other quantum chemical methods can calculate vibrational frequencies and their corresponding intensities, which can be used to simulate an IR or Raman spectrum. These theoretical spectra can be compared with experimental results to assign specific vibrational modes to observed spectral bands. For instance, in studies of perfluoropropionic acid, theoretical predictions have quantitatively matched experimental shifts for key vibrational modes, such as the C=O and C-F stretching frequencies, confirming spectral assignments. mdpi.com

Similarly, NMR chemical shifts and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful tool for structural elucidation and for distinguishing between different conformers or isomers.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν(O-H) | O-H stretching | ~3500-3600 (monomer) |

| ν(C=O) | Carbonyl stretching mdpi.com | ~1750-1800 |

| ν(C-C) | Carbon-Carbon stretching mdpi.com | ~1200-1300 |

| ν(C-F) | Carbon-Fluorine stretching | ~1000-1200 |

| νs(CF3) | Symmetric CF3 stretching mdpi.com | ~800-900 |

Molecular Dynamics Simulations for Intermolecular Interactions in Reaction Media

At the heart of MD simulations are force fields, which are sets of parameters that define the potential energy of a system of particles. The accuracy of any MD simulation is intrinsically tied to the quality of the force field used. For fluorinated molecules like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and specialized quantum chemistry-based force fields are often employed. These force fields model both intramolecular (bond stretching, angle bending, torsions) and intermolecular interactions. The latter are typically represented by a combination of Lennard-Jones potentials for van der Waals forces and Coulombic terms for electrostatic interactions.

In aqueous media, MD simulations would likely reveal a dynamic solvation shell of water molecules around the this compound molecule. The carboxylic acid head would be expected to form strong hydrogen bonds with surrounding water molecules. The orientation and dynamics of these water molecules are key to understanding the acid's dissociation and solubility. In contrast, the fluorinated tail would exhibit hydrophobic behavior, influencing the local structuring of water.

In organic solvents, the nature of the intermolecular interactions would shift. In polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide, dipole-dipole interactions would be more prominent. In nonpolar solvents such as hexane, dispersion forces would be the dominant attractive interactions. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and by analyzing the longevity and geometry of hydrogen bonds.

The following table provides an illustrative example of the types of non-bonded interaction parameters that would be defined in a force field for a molecular dynamics simulation of this compound. Please note that these are representative values and the actual parameters would be highly specific to the chosen force field.

| Atom Type | ε (kcal/mol) | σ (Å) |

| Carboxyl Carbon (C=O) | 0.105 | 3.75 |

| Carbonyl Oxygen (C=O) | 0.210 | 2.96 |

| Hydroxyl Oxygen (O-H) | 0.170 | 3.07 |

| Hydroxyl Hydrogen (O-H) | 0.000 | 0.00 |

| Alpha Carbon (CH) | 0.066 | 3.50 |

| Fluorine (C-F) | 0.061 | 2.85 |

This table is for illustrative purposes and does not represent a specific, validated force field.

Detailed research findings from simulations of related PFCAs have shown that the functional head group dominates the interaction with polar solvents, while the fluorinated chain length influences aggregation and partitioning behavior. For this compound, its short chain length would likely lead to less pronounced self-aggregation compared to longer-chain PFCAs.

Environmental and Green Chemistry Considerations in 2,2,3 Trifluoropropanoic Acid Research

Degradation Pathways in Environmental Systems (Academic Studies)

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and microbial breakdown. Research into these pathways for 2,2,3-Trifluoropropanoic acid is crucial for assessing its environmental impact.

Direct photolysis involves the degradation of a molecule by the absorption of light. While specific studies on the photolytic degradation of this compound are not extensively documented, research on structurally similar short-chain per- and polyfluoroalkyl substances (PFAS) can offer insights. For instance, the photodegradation of hexafluoropropylene oxide trimer acid (HFPO-TA) under UV irradiation has been shown to proceed through the formation of shorter-chain PFAS, including trifluoroacetate (TFA). researchgate.net This suggests that the carbon-fluorine bonds in such molecules are susceptible to cleavage under certain photochemical conditions. The atmospheric oxidation of fluorotelomer compounds, which also contain C-F bonds, further supports the potential for photolytic degradation of fluorinated acids.

The ability of microorganisms to break down synthetic compounds is a key factor in their environmental persistence. While direct microbial degradation studies on this compound are limited, research on its isomer, 3,3,3-trifluoropropionic acid, has demonstrated that microbial degradation is possible. In one study, a sludge sample from a wastewater treatment plant was shown to completely biodegrade 3,3,3-trifluoropropionic acid through a proposed beta-elimination pathway. primescholars.com

Furthermore, various bacterial strains, particularly from the Pseudomonas genus, have been identified as capable of degrading a range of organofluorine compounds. nih.govnih.gov These microorganisms often employ dehalogenase enzymes that can cleave carbon-halogen bonds. For instance, Pseudomonas cichorii has been shown to degrade 1,3-dichloropropene by hydrolyzing it to 3-chloroallyl alcohol, which is then oxidized and further dehalogenated. nih.gov While this is a different compound, it illustrates the enzymatic machinery that Pseudomonas species can possess for breaking down halogenated molecules. It is plausible that similar enzymatic pathways could be adapted or evolved for the degradation of this compound.

| Microorganism/System | Substrate | Key Findings |

| Wastewater Treatment Plant Sludge | 3,3,3-Trifluoropropionic acid | Complete biodegradation observed; proposed beta-elimination pathway. primescholars.com |

| Pseudomonas cichorii 170 | 1,3-Dichloropropene | Utilized as a sole carbon and energy source, involving hydrolytic dehalogenation. nih.gov |

| Pseudomonas pseudoalcaligenes POB310 | 3-Phenoxybenzoic acid | Capable of using the compound as a growth substrate. nih.gov |

This table presents findings from studies on related fluorinated compounds and dehalogenating bacteria, suggesting potential pathways for this compound degradation.

Q & A

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Screens interactions with enzymes like cyclooxygenase (COX) or fatty acid-binding proteins .

- MD simulations (GROMACS) : Evaluates thermodynamic stability of ligand-protein complexes, with force fields (e.g., GAFF2) parameterized for fluorine .

- QM/MM calculations : Models transition states for reactions involving fluorinated intermediates, validated by experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.